N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide
Description
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure that includes a benzodioxole and a benzofuran moiety, making it an interesting subject for research in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H19NO4 |
|---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(6,7-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C20H19NO4/c1-12-3-5-16-15(10-23-20(16)13(12)2)8-19(22)21-9-14-4-6-17-18(7-14)25-11-24-17/h3-7,10H,8-9,11H2,1-2H3,(H,21,22) |
InChI Key |
ALIBGOIRRGCNSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NCC3=CC4=C(C=C3)OCO4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and benzofuran intermediates. These intermediates are then coupled through various chemical reactions, such as:
Alkylation: The benzodioxole moiety can be alkylated using appropriate alkyl halides under basic conditions.
Acylation: The benzofuran moiety can be acylated using acyl chlorides or anhydrides in the presence of a Lewis acid catalyst.
Amidation: The final step involves the formation of the amide bond between the benzodioxole and benzofuran intermediates using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Pharmacology: The compound is investigated for its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE involves its interaction with molecular targets such as tubulin. By binding to tubulin, the compound disrupts microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells . This mechanism is similar to that of other microtubule-targeting agents used in cancer therapy.
Comparison with Similar Compounds
Similar Compounds
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-3-(2-METHYLPROPIONAMIDO)BENZAMIDE: Shares a similar benzodioxole moiety but differs in the acetamide substitution.
4-(1,3-BENZODIOXOL-5-YL)-TETRAHYDRO-2H-PYRAN-4-YLCARBONITRILE: Contains a benzodioxole moiety but has a different core structure.
Uniqueness
N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-(6,7-DIMETHYL-1-BENZOFURAN-3-YL)ACETAMIDE is unique due to its combination of benzodioxole and benzofuran moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
